molecular formula C11H16BrN3O2 B2723241 tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate CAS No. 914395-16-7

tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate

Cat. No.: B2723241
CAS No.: 914395-16-7
M. Wt: 302.172
InChI Key: JAGFTFLLCDAIDG-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate is an organic compound with the molecular formula C11H17BrN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate. The process can be carried out under various conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine atom in the pyrimidine ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the carbamate group can undergo hydrolysis, releasing the active pyrimidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbamate group.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)13-5-4-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGFTFLLCDAIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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